The compound 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine represents a class of pyrido[2,3-d]pyrimidine derivatives that have been synthesized and evaluated for their biological activities. These compounds have garnered interest due to their potential applications in various fields, including oncology and antiviral therapy. The pyrido[2,3-d]pyrimidine scaffold is a versatile moiety that has been incorporated into molecules exhibiting a range of biological activities, such as antifolate inhibitors of purine biosynthesis and tyrosine kinase inhibitors12.
In the field of oncology, the pyrido[2,3-d]pyrimidine derivatives have been explored for their antitumor properties. The selective inhibition of FRs over other folate transporters suggests a potential for targeted cancer therapies, especially in tumors that overexpress FRs. The dual inhibitory activity on key enzymes in purine biosynthesis further underscores their potential as antitumor agents1.
Although not directly related to the compound , other pyrimidine derivatives have shown antiviral activity, particularly against retroviruses. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have been effective in inhibiting human immunodeficiency virus (HIV) and Moloney murine sarcoma virus replication in cell culture. This suggests that modifications to the pyrido[2,3-d]pyrimidine core could yield compounds with significant antiviral properties3.
The inhibition of tyrosine kinases is a valuable approach in the treatment of various diseases, including cancer. The pyrido[2,3-d]pyrimidine derivatives have been shown to selectively inhibit PDGFr tyrosine kinase activity, which is implicated in the pathogenesis of several cancers. The ability to block PDGF-dependent tumor growth in vivo highlights the therapeutic potential of these compounds in cancer treatment2.
The compound is identified under various databases with the DrugBank accession number DB08144 and has been cataloged in PubChem with the CID 5328120 .
The synthesis of 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine typically involves multi-step organic reactions. While specific experimental procedures may vary, a general approach includes:
The synthesis requires careful monitoring of reaction conditions such as temperature, pH, and time to optimize yield and purity.
The molecular structure of 6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is characterized by:
The compound is involved in various chemical reactions typical for pyridine and pyrimidine derivatives. Key reactions include:
These reactions are significant for modifying the compound for potential pharmaceutical applications.
While specific studies on the mechanism of action for this compound may be limited, it is hypothesized that:
Such interactions are crucial in drug design as they dictate bioactivity and pharmacokinetics.
Property | Value |
---|---|
Molecular Weight | 395.052 g/mol |
Water Solubility | 0.0318 mg/mL |
LogP (octanol-water partition) | ~3.02 |
pKa (strongest acidic) | 15.82 |
pKa (strongest basic) | 4.49 |
Polar Surface Area | 90.71 Ų |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
These properties suggest moderate lipophilicity and potential for oral bioavailability .
The compound has potential applications in various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2